4-Chloro-2-fluoro-3-methoxyphenylacetic acid

Übersicht

Beschreibung

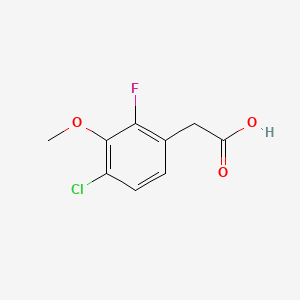

4-Chloro-2-fluoro-3-methoxyphenylacetic acid is an organic compound with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 g/mol . This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on a phenylacetic acid backbone, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

The synthesis of 4-Chloro-2-fluoro-3-methoxyphenylacetic acid typically involves multi-step organic reactions. One common synthetic route includes the halogenation of 2-fluoro-3-methoxyphenylacetic acid, followed by chlorination under controlled conditions . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, temperature control, and solvent selection to facilitate the desired transformations.

Analyse Chemischer Reaktionen

4-Chloro-2-fluoro-3-methoxyphenylacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogenation catalysts.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro or fluoro substituents.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Drug Delivery Systems

- Description : This compound is being explored for its potential in targeted drug delivery systems, particularly in cancer treatment.

- Methodology : It is incorporated into covalent organic framework (COF) hydrogels that respond to the acidic environment of tumors, releasing therapeutic agents directly at the target site.

- Outcomes : Studies have shown significant tumor size reduction in animal models when using these hydrogels containing the compound.

Therapeutic Agent Design

- Description : The compound is utilized in the design of novel therapeutic agents, especially anti-inflammatory and analgesic drugs.

- Methodology : Structural modifications enhance interactions with biological targets like inflammatory cytokines or pain receptors.

- Outcomes : Modified compounds have demonstrated potential in reducing inflammation and pain in preclinical models.

Organic Synthesis

Synthesis of Fluorescent Probes

- Description : It serves as a building block in synthesizing fluorescent probes crucial for biochemical applications.

- Methodology : The compound undergoes reactions such as Suzuki coupling to create complex organic molecules.

- Outcomes : The synthesized probes exhibit high sensitivity and selectivity, making them valuable for detecting biological activities.

Material Science

Development of Fluorescent Materials

- Description : In material science, this compound is used to develop new materials with fluorescence properties for molecular detection.

- Methodology : It is utilized to synthesize molecular chains on solid phases that interact with biological systems.

- Outcomes : Advancements in sensors and imaging agents have been achieved, enhancing molecular detection capabilities.

Environmental Science

Pollutant Detection

- Description : The compound aids in detecting and analyzing environmental pollutants.

- Methodology : Fluorescent probes containing the compound bind to specific pollutants for detection and analysis.

- Outcomes : These applications contribute to monitoring pollution levels and developing cleaner technologies.

Chemical Biology

Enzyme-Substrate Interaction Studies

- Description : It is employed to study enzyme-substrate interactions related to epigenetic modifications.

- Methodology : The compound acts as a substrate analog to probe active sites of enzymes involved in DNA methylation processes.

- Outcomes : Research has elucidated mechanisms of epigenetic enzymes, providing insights into gene regulation.

Summary Table of Applications

| Application Area | Description | Methodology | Outcomes |

|---|---|---|---|

| Pharmacology | Drug delivery systems for cancer treatment | COF hydrogels responsive to tumor acidity | Significant tumor size reduction in animal models |

| Design of anti-inflammatory and analgesic drugs | Structural modifications for enhanced target interaction | Potential reduction in inflammation and pain | |

| Organic Synthesis | Synthesis of fluorescent probes | Suzuki coupling reactions | High sensitivity and selectivity for biological detection |

| Material Science | Development of fluorescent materials | Synthesis on solid phases | Enhanced sensors and imaging agents |

| Environmental Science | Detection of environmental pollutants | Binding probes to specific pollutants | Monitoring pollution levels |

| Chemical Biology | Study of enzyme-substrate interactions | Substrate analogs for probing enzyme active sites | Insights into gene regulation mechanisms |

Wirkmechanismus

The mechanism of action of 4-Chloro-2-fluoro-3-methoxyphenylacetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and specificity. These substituents may enhance the compound’s ability to interact with active sites, leading to inhibition or activation of biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-Chloro-2-fluoro-3-methoxyphenylacetic acid include:

2-Fluoro-3-methoxyphenylacetic acid: Lacks the chloro substituent, which may affect its reactivity and biological activity.

4-Chloro-3-methoxyphenylacetic acid: Lacks the fluoro substituent, potentially altering its chemical properties and applications.

4-Chloro-2-fluorophenylacetic acid: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in the combination of these substituents, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Biologische Aktivität

4-Chloro-2-fluoro-3-methoxyphenylacetic acid (C9H8ClF O3) is a compound with significant potential in various biological and medicinal applications. Its unique structure, featuring chloro, fluoro, and methoxy substituents, influences its biological activity and interaction with molecular targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula: C9H8ClF O3

- Molecular Weight: 218.608 g/mol

- CAS Number: 1323955-64-1

- Structure: The compound consists of a phenylacetic acid core modified with a chloro group at the para position, a fluoro group at the ortho position, and a methoxy group at the meta position.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of halogen and methoxy substituents enhances its binding affinity and specificity, potentially leading to inhibition or activation of biological pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound has been investigated for its role in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Binding: Its structural similarity to biologically active molecules allows it to interact with various receptors, influencing cellular signaling pathways.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anti-inflammatory Effects: Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory mediators.

- Analgesic Properties: It has been explored for potential analgesic effects, possibly through inhibition of pain pathways.

- Antimicrobial Activity: Some studies indicate that it may possess antimicrobial properties against certain bacterial strains.

Study 1: Enzyme Inhibition

A study examined the inhibitory effects of this compound on neuronal nitric oxide synthase (nNOS). The results indicated that the compound could effectively inhibit nNOS activity, which is crucial for neuroprotection in neurodegenerative disorders. The binding affinity was determined using an oxyhemoglobin NO capture assay, revealing significant inhibition constants (IC50 values) against various NOS isoforms .

| Compound | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| This compound | 15 | nNOS/iNOS: 5 |

Study 2: Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits moderate antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were assessed, showing varying effectiveness depending on the bacterial target.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Eigenschaften

IUPAC Name |

2-(4-chloro-2-fluoro-3-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO3/c1-14-9-6(10)3-2-5(8(9)11)4-7(12)13/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTHAWLIXVWDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301251095 | |

| Record name | 4-Chloro-2-fluoro-3-methoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323955-64-1 | |

| Record name | 4-Chloro-2-fluoro-3-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1323955-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluoro-3-methoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.